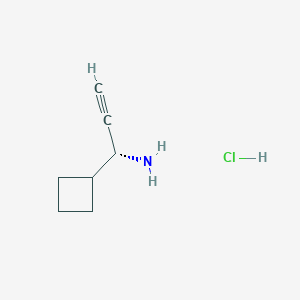

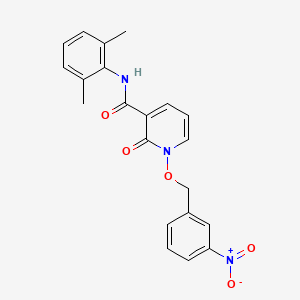

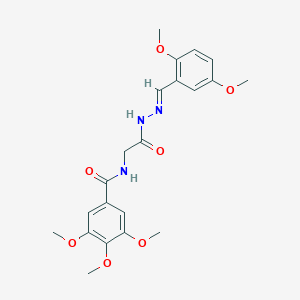

![molecular formula C19H13ClN4OS B3003739 6-氯-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)烟酰胺 CAS No. 896678-66-3](/img/structure/B3003739.png)

6-氯-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is an organic molecule that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

Thiazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 4.7273 (7) Å, b = 10.2148 (16) Å, c = 21.283 (3) Å, β = 91.458 (4)°, V = 1027.4 (3) Å 3, Z = 4 .科学研究应用

抗菌和抗真菌特性

- 抗菌活性:类似于6-氯-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)烟酰胺的化合物对多种细菌和真菌表现出抗菌特性。例如,某些烟酸的4-噻唑烷酮对金黄色葡萄球菌和大肠杆菌等细菌以及白色念珠菌等真菌表现出抗菌作用 (Patel & Shaikh, 2010)。

- 抗真菌剂:2-氨基烟酰胺衍生物已对其体外抗真菌活性进行了评估,显示出对白色念珠菌和其他真菌的潜力 (Ni et al., 2017)。

抗癌和凋亡作用

- 凋亡诱导剂:一项研究发现,结构与6-氯-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)烟酰胺相关的N-苯基烟酰胺是癌细胞中有效的凋亡诱导剂 (Cai et al., 2003)。

合成和化学反应性

- 新型合成方法:已经对相关化合物的合成进行了研究,探索了它们的化学反应性和潜在应用。例如,已探索了取代的噻唑并[5,4-b]吡啶的合成,突出了这些化合物在各种应用中的潜力 (Barlin et al., 1984)。

生物活性与药物开发

- 生物活性:一些研究调查了烟酰胺衍生物的生物活性,包括它们作为抗肿瘤剂的潜力。例如,新型的N-取代苯基-2-吡唑基烟酰胺显示出杀虫和杀真菌活性,表明它们在农业应用中的潜力 (Shang et al., 2019)。

其他应用

- 其他研究已经研究了烟酰胺衍生物在哺乳动物、昆虫和细菌中的利用,突出了这些化合物潜在应用的广泛性 (Ellinger et al., 1947)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have a wide range of medicinal and biological properties . They can serve as ligands for various receptors and inhibit several enzymes .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

For example, they are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals .

生化分析

Biochemical Properties

The biochemical properties of 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide are largely attributed to its potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .

Cellular Effects

In terms of cellular effects, 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, thereby influencing the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against PI3Ks, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Given its potent inhibitory activity against PI3Ks, it is likely that its effects would vary with dosage .

Metabolic Pathways

Given its potent inhibitory activity against PI3Ks, it is likely that it would interact with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its potent inhibitory activity against PI3Ks, it is likely that it would interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its potent inhibitory activity against PI3Ks, it is likely that it would be directed to specific compartments or organelles where these enzymes are located .

属性

IUPAC Name |

6-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4OS/c1-11-13(18-24-15-6-3-9-21-19(15)26-18)4-2-5-14(11)23-17(25)12-7-8-16(20)22-10-12/h2-10H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHASOYRGFKLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

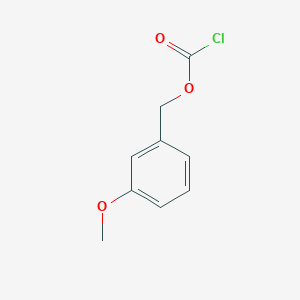

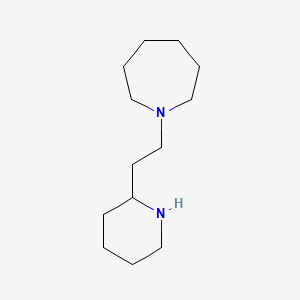

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)

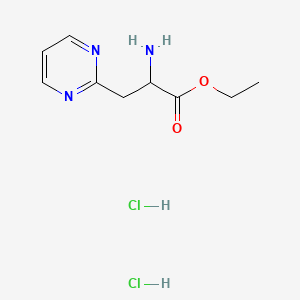

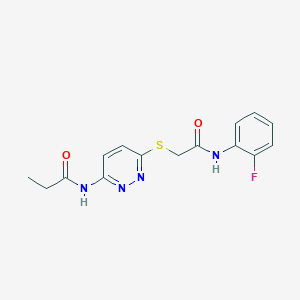

![N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3003660.png)

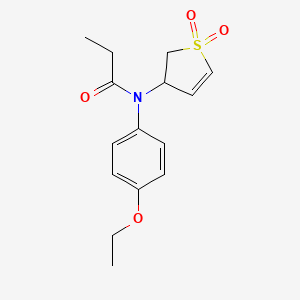

![4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B3003662.png)

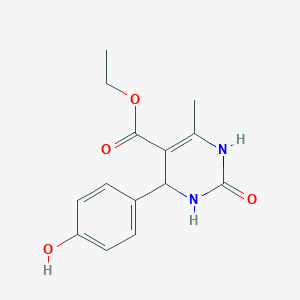

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)